molecular formula C19H18BrNO3 B4784930 propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate

propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B4784930
M. Wt: 388.3 g/mol
InChI Key: DZQWSYIOBUJIIJ-ATVHPVEESA-N
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Description

Propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of benzamido derivatives This compound is characterized by the presence of a benzamido group attached to a prop-2-enoate moiety, with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate typically involves the reaction of 4-bromobenzaldehyde with propan-2-ylamine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with benzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

Propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting anti-melanogenic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate include:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and the presence of the benzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

propan-2-yl (Z)-2-benzamido-3-(4-bromophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c1-13(2)24-19(23)17(12-14-8-10-16(20)11-9-14)21-18(22)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,22)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQWSYIOBUJIIJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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